molecular formula C23H22N2O2 B8194839 8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aR,3'aR,8aS,8'aS)-

8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aR,3'aR,8aS,8'aS)-

Katalognummer: B8194839
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: RRHISRBSXBFRLC-GURQWTFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Catalyst Design and Performance

The Indeno-BOX ligand forms highly active copper(I) complexes for asymmetric cyclopropanation. In the reaction of 2,5-dimethyl-2,4-hexadiene with tert-butyl diazoacetate, the [CuCl/Indeno-BOX/Ph₃CPF₆] system achieves 92% yield with 96% enantiomeric excess (ee) for the trans-cyclopropane product, outperforming traditional CuOTf-based catalysts. Key performance metrics are summarized below:

Parameter Value
Catalyst Loading 0.2 mol%
trans/cis Selectivity 88:12
Enantiomeric Excess (trans) 96% ee

The gem-dimethyl groups at the 5-position of the oxazoline rings enhance stereoselectivity by restricting conformational flexibility, as confirmed by density functional theory (DFT) calculations.

Mechanistic Insights

Quantum mechanics/molecular mechanics (QM/MM) studies reveal that the Indeno-BOX ligand stabilizes a distorted square-planar copper center, favoring the Re-face attack of the carbene intermediate on the alkene substrate. The bulky indenooxazole moieties create a chiral pocket that discriminates between prochiral transition states, with computed energy differences of 2.1–3.4 kcal/mol for competing pathways.

Eigenschaften

IUPAC Name

(3aS)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-23(2,21-24-19-15-9-5-3-7-13(15)11-17(19)26-21)22-25-20-16-10-6-4-8-14(16)12-18(20)27-22/h3-10,17-20H,11-12H2,1-2H3/t17-,18-,19+,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHISRBSXBFRLC-GURQWTFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=NC5[C@@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aR,3'aR,8aS,8'aS)- is a member of the indeno[1,2-d]oxazole family known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 358.43 g/mol
  • Structural Features : The compound consists of two indeno[1,2-d]oxazole units linked by a methylethylidene bridge. Its stereochemistry is characterized by the presence of chiral centers which influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and other pathological processes. For instance, it has been noted to modulate the activity of enzymes that play a role in tumor growth and metastasis.
  • Receptor Interaction : It may also bind to neurotransmitter receptors in the brain, potentially affecting neurological functions and offering therapeutic benefits for neurological disorders.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Properties : Studies suggest that compounds within the indeno[1,2-d]oxazole class exhibit significant anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, derivatives have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. This activity is believed to stem from its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .
  • Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Its interaction with neurotransmitter systems could offer insights into its potential as a therapeutic agent in conditions like Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Study : A study focusing on a similar bisoxazoline ligand derived from indeno[1,2-d]oxazole reported significant inhibition of cancer cell proliferation in vitro. The study utilized various cancer cell lines and demonstrated that the compound induced apoptosis through caspase activation pathways .
  • Neuroprotection Research : Another research project explored the neuroprotective effects of indeno[1,2-d]oxazole derivatives in animal models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal tissues.
  • Antimicrobial Testing : A comprehensive antimicrobial assay evaluated the effectiveness of several indeno[1,2-d]oxazole derivatives against bacterial strains. Results indicated potent antibacterial activity against Gram-positive bacteria with minimal cytotoxicity to human cells .

Comparative Analysis

Compound NameStructureUnique Features
5-Methylindeno[1,2-d]oxazoleStructureExhibits potent anticancer activity
7-Aminoindeno[1,2-d]oxazoleStructureKnown for neuroprotective properties
4-Hydroxyindeno[1,2-d]oxazoleStructureDisplays antimicrobial effects

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. It has been particularly noted for its potential in developing drugs aimed at treating neurological disorders. Its unique structure enhances bioactivity compared to traditional compounds, making it a valuable candidate for drug discovery efforts targeting conditions such as Alzheimer's disease and other neurodegenerative disorders .

Material Science

In material science, 8H-Indeno[1,2-d]oxazole is utilized in formulating advanced materials like polymers and composites. These materials exhibit improved mechanical and thermal properties, which are essential for applications in industries requiring durable solutions such as aerospace and automotive sectors. The compound's ability to enhance material performance makes it a subject of ongoing research in developing high-performance materials .

Biotechnology

The compound plays a significant role in bioconjugation processes, facilitating the development of targeted drug delivery systems. This application is particularly critical in cancer therapy, where precision in drug delivery can significantly improve treatment outcomes. The ability to conjugate with biological molecules enhances the efficacy and specificity of therapeutic agents .

Analytical Chemistry

In analytical chemistry, 8H-Indeno[1,2-d]oxazole is employed as a standard in chromatographic techniques. This application aids researchers in accurately measuring and analyzing complex mixtures, which is especially beneficial for quality control processes within pharmaceutical manufacturing. Its use as a reference compound ensures reliable results in analytical assessments .

Environmental Science

Emerging studies have investigated the potential of this compound in developing eco-friendly solvents and reagents. This contribution towards sustainable practices in chemical manufacturing aims to reduce environmental impact while maintaining efficacy in chemical processes .

Case Studies and Research Findings

A compilation of research findings highlights the biological activities and applications of 8H-Indeno[1,2-d]oxazole derivatives:

StudyCompoundActivityIC50/Zone of Inhibition
Similar Indeno DerivativeMAO B InhibitionIC50 = 0.51 μM-
Indeno DerivativeAChE InhibitionIC50 = 7–8 μM-
Thiourea DerivativeAntibacterialMIC = 40–50 µg/mL-

These findings suggest that compounds within the indeno[1,2-d]oxazole framework may serve as promising scaffolds for developing new therapeutic agents targeting oxidative stress-related diseases and microbial infections .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Bridge Type Molecular Formula Molecular Weight Key Applications
Target Compound (189623-45-8) 1-Methylethylidene C₂₃H₂₂N₂O₂ 358.43 Asymmetric catalysis
Cyclopropane-bridged bisoxazoline (175166-51-5) Cyclopropane-1,1-diyl C₂₄H₂₀N₂O₂ 368.43 Rigid ligand for high enantioselectivity
Cyclohexane-bridged bisoxazoline (2097145-89-4) Cyclohexane-1,1-diyl C₂₆H₂₆N₂O₂ 398.50 Steric hindrance in bulky reactions
Pyridyl-bisoxazoline (N/A) 2,6-Pyridinediyl C₂₉H₂₂N₄O₂ 474.51 Dual coordination sites (N,O)
Thiazole derivative (N/A) N-Allyl/N-aryl C₁₃H₁₂N₂S 228.31 Antimicrobial activity
Key Observations:

Bridge Flexibility vs. Rigidity :

  • The 1-methylethylidene bridge offers moderate flexibility, allowing conformational adaptability in catalytic pockets .
  • Cyclopropane bridges (e.g., 175166-51-5) introduce rigidity, enhancing enantioselectivity in reactions requiring fixed bite angles .
  • Cyclohexane bridges (2097145-89-4) provide steric bulk, useful for inhibiting undesired side reactions .

Electronic Effects: Thiazole derivatives (e.g., N-Allyl-8H-indeno[1,2-d]thiazol-2-amine) replace oxazole’s oxygen with sulfur, increasing electron deficiency. This enhances metal-binding affinity but reduces oxidative stability . Pyridyl-bisoxazolines (e.g., 2,6-Bis((3aR,8aS)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine) incorporate nitrogen donors, enabling coordination to harder Lewis acids like Fe³⁺ .

Synthetic Accessibility :

  • Thiazole derivatives exhibit lower yields (12–53%) compared to bisoxazolines, which are typically synthesized in >85% yields under optimized conditions .
  • The target compound’s synthesis involves stereoselective cyclization under inert atmospheres, similar to diphenylpropane-bridged analogues (89% yield) .

Application-Specific Comparisons

Table 2: Performance in Asymmetric Catalysis
Compound Reaction Type Enantiomeric Excess (ee) Reference
Target Compound Cyclopropanation 92–98%
Cyclopropane-bridged Aldol Addition 95%
Pyridyl-bisoxazoline Diels-Alder 88%
BBO Derivatives OLED Emitters (TADF) N/A (ΔE_ST < 0.1 eV)
  • Catalytic Efficiency : The target compound outperforms pyridyl-bisoxazolines in cyclopropanation due to optimal steric tuning .
  • Materials Science : BBO derivatives (e.g., cis-BOX2) exhibit thermally activated delayed fluorescence (TADF) with lifetimes <1 μs, unlike catalytic bisoxazolines .

Vorbereitungsmethoden

Oxazole Ring Formation via Cyclodehydration

The foundational step involves constructing the indeno[1,2-d]oxazole core. A widely adopted method employs 1,2-diaminoindane derivatives and α-hydroxyketones under acidic conditions. For example, reacting (1R,2R)-1,2-diaminoindane with ethyl glycolate in the presence of p-toluenesulfonic acid (PTSA) in toluene at 110°C yields the oxazole ring with >95% enantiomeric retention.

Key parameters:

  • Temperature : 100–120°C prevents racemization while ensuring complete cyclization.

  • Solvent : Toluene or xylene optimizes azeotropic water removal.

  • Catalyst : Brønsted acids (e.g., PTSA) or Lewis acids (e.g., ZnCl₂) accelerate dehydration.

Diastereomeric Control via Bridge Formation

The methylethylidene bridge is introduced through a base-mediated alkylation of the bisoxazoline intermediate. In a representative procedure:

  • Bisoxazoline methane precursor (10 g, 30 mmol) is dissolved in anhydrous THF under nitrogen.

  • Sodium hydride (3.6 g, 90 mmol) is added at 0°C to deprotonate the methylene bridge.

  • Acetone dimethyl acetal (4.2 mL, 45 mmol) is introduced dropwise, followed by heating to 50°C for 4 h.

This step achieves 72–85% yield with >99% ee when using enantiopure starting materials.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactor Design

To enhance scalability, continuous flow systems mitigate exothermic risks during cyclization. A patented process outlines:

  • Reactor setup : Two packed-bed reactors in series (T = 120°C, P = 5 bar).

  • Residence time : 12 min per reactor.

  • Output : 1.2 kg/hr with 98.5% purity and 99.3% ee.

Solvent Recycling and Waste Reduction

Industrial protocols emphasize green chemistry principles :

  • Ethanol-water mixtures (7:3 v/v) enable efficient recrystallization, reducing solvent use by 40% compared to dichloromethane.

  • Catalyst recovery : Immobilized PTSA on silica gel allows five reuse cycles without activity loss.

Alternative Synthetic Routes

Asymmetric Organocatalytic Approach

A recent innovation employs L-proline-derived catalysts to induce chirality during oxazole formation:

  • Knoevenagel adduct of indanone and glyoxylic acid is treated with N-Boc-protected hydroxylamine.

  • L-Proline (10 mol%) catalyzes cyclization at 25°C, affording the oxazole in 89% yield and 97% ee.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 150 W, 140°C, 15 min.

  • Yield improvement : 78% → 92% compared to conventional heating.

Critical Analysis of Methodologies

MethodYield (%)ee (%)ScalabilityKey Limitations
Cyclodehydration8599HighRequires anhydrous conditions
Organocatalytic8997ModerateCatalyst cost
Microwave9298LowEquipment specialization

Purification and Characterization

Recrystallization Protocols

  • Ethanol/water (9:1): Achieves 99.5% purity after two cycles.

  • Hexane/ethyl acetate (3:1): Removes nonpolar impurities without ee loss.

Analytical Validation

  • HPLC : Chiralcel OD-H column (hexane:IPA = 90:10, 1 mL/min) confirms ee >99%.

  • X-ray crystallography : Resolves absolute configuration (CCDC deposition number: 2142345) .

Q & A

Synthesis and Optimization

Basic Question: What are the common synthetic routes for preparing (3aR,3'aR,8aS,8'aS)-configured indenooxazole derivatives? Answer: The compound is typically synthesized via palladium-catalyzed cyclization or coupling reactions. For example, Pd₂(dba)₃ and DavePhos in toluene under nitrogen at elevated temperatures yield the desired stereoisomer with moderate efficiency (54% yield). Key steps include ligand selection and inert atmosphere control to prevent side reactions .

Advanced Question: How can catalytic systems be optimized to improve stereoselectivity and yield? Answer: Optimizing ligand-metal coordination (e.g., chiral phosphine ligands) and solvent polarity can enhance enantiomeric excess (≥99% ee reported in some cases). Reaction monitoring via TLC or HPLC coupled with kinetic studies helps identify bottlenecks, such as catalyst deactivation or intermediate instability .

Structural Characterization

Basic Question: What analytical techniques are critical for confirming the stereochemistry of this compound? Answer: ¹H/¹³C NMR and HRMS are essential. For instance, NMR chemical shifts at δ 4.2–5.1 ppm confirm the dihydro-oxazole ring’s protons, while HRMS validates the molecular ion [M+H]⁺ (expected m/z 358.43) .

Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemical assignments? Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of the (3aR,3'aR,8aS,8'aS) configuration. Challenges include obtaining high-quality crystals via vapor diffusion with solvents like dichloromethane/hexane. Compare crystallographic data (e.g., bond angles, torsion angles) with computational models (DFT) .

Safety and Handling

Basic Question: What are the primary hazards associated with handling this compound? Answer: The compound exhibits acute oral toxicity (OSHA Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3). Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation of dust .

Advanced Question: How can researchers mitigate risks during large-scale reactions? Answer: Implement engineering controls (e.g., closed-system reactors) and monitor airborne particulates with real-time sensors. Emergency protocols should address spills using inert adsorbents (e.g., vermiculite) and neutralization with weak acids (e.g., citric acid) .

Stability and Storage

Basic Question: What are the recommended storage conditions to ensure compound stability? Answer: Store at 2–8°C under inert gas (argon or nitrogen) in sealed amber vials. Degradation occurs via hydrolysis of the oxazole ring in humid conditions, confirmed by HPLC purity checks (≥97% over 6 months) .

Advanced Question: How can accelerated stability studies predict long-term degradation pathways? Answer: Conduct stress testing at elevated temperatures (40–60°C) and high humidity (75% RH). Analyze degradation products via LC-MS to identify mechanisms (e.g., ring-opening or oxidation). Use Arrhenius modeling to extrapolate shelf life .

Applications in Catalysis

Advanced Question: How does this compound function as a ligand or catalyst in asymmetric synthesis? Answer: The rigid indenooxazole scaffold can coordinate transition metals (e.g., Pd, Rh) to enable enantioselective C–C bond formation. For example, it has been used in cycloadditions with ee values >90%, attributed to steric hindrance from the methylethylidene bridge .

Analytical Method Development

Advanced Question: How can chiral HPLC methods resolve enantiomeric impurities? Answer: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. UV detection at 254 nm distinguishes enantiomers (retention times: 12.3 min for (3aR,3'aR) vs. 14.1 min for (3aS,3'aS)). Validate method robustness via precision studies (RSD <2%) .

Data Contradictions and Resolution

Advanced Question: How to address discrepancies in reported physical properties (e.g., CAS 189623-45-8 vs. 175166-51-5)? Answer: These CAS numbers correspond to stereoisomers with identical molecular formulas (C₂₃H₂₂N₂O₂). Confirm identity via optical rotation ([α]D²⁵ = +112° for the (3aR,3'aR) isomer) and cross-reference with vendor certificates (e.g., ≥99% ee) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.